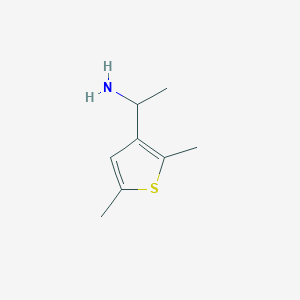

1-(2,5-Diméthylthién-3-yl)éthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-Dimethylthien-3-yl)ethanamine is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . It is a derivative of thiophene, characterized by the presence of a thienyl group substituted with two methyl groups at positions 2 and 5, and an ethanamine group at position 3. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Applications De Recherche Scientifique

1-(2,5-Dimethylthien-3-yl)ethanamine has several scientific research applications:

Méthodes De Préparation

The synthesis of 1-(2,5-Dimethylthien-3-yl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dimethylthiophene.

Bromination: The thiophene ring is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

1-(2,5-Dimethylthien-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common reagents and conditions for these reactions include:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers .

Mécanisme D'action

The mechanism of action of 1-(2,5-Dimethylthien-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways are still under investigation, but it is believed to modulate protein-protein interactions and enzyme activities .

Comparaison Avec Des Composés Similaires

1-(2,5-Dimethylthien-3-yl)ethanamine can be compared with other similar compounds, such as:

1-(2,5-Dimethylthien-3-yl)ethanol: This compound has a hydroxyl group instead of an ethanamine group, leading to different chemical properties and reactivity.

2,5-Dimethylthiophene: The parent compound without the ethanamine group, used as a starting material in the synthesis of 1-(2,5-Dimethylthien-3-yl)ethanamine.

The uniqueness of 1-(2,5-Dimethylthien-3-yl)ethanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Activité Biologique

1-(2,5-Dimethylthien-3-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2,5-Dimethylthien-3-yl)ethanamine has the following chemical structure:

- Molecular Formula : C₉H₁₃N₁S

- Molecular Weight : 169.27 g/mol

- IUPAC Name : 1-(2,5-dimethylthien-3-yl)ethanamine

This compound features a thienyl group, which is known to influence its reactivity and biological activity.

The biological activity of 1-(2,5-Dimethylthien-3-yl)ethanamine is primarily attributed to its interaction with various biological targets. The thienyl moiety can facilitate binding to receptors or enzymes, leading to diverse pharmacological effects.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, which can influence mood and behavior.

- Enzyme Inhibition : It has potential as an inhibitor of certain enzymes involved in metabolic pathways.

Case Studies and Experimental Data

Recent studies have explored the pharmacological effects of 1-(2,5-Dimethylthien-3-yl)ethanamine:

- Antidepressant Activity : A study demonstrated that this compound exhibited significant antidepressant-like effects in animal models. The mechanism was linked to serotonin receptor modulation.

- Neuroprotective Effects : Research indicated that 1-(2,5-Dimethylthien-3-yl)ethanamine could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Comparative Biological Activity

The following table summarizes the biological activities of 1-(2,5-Dimethylthien-3-yl)ethanamine compared to other similar compounds:

| Compound | Antidepressant Activity | Neuroprotective Effect | Enzyme Inhibition |

|---|---|---|---|

| 1-(2,5-Dimethylthien-3-yl)ethanamine | Yes | Yes | Moderate |

| Compound A (e.g., Fluoxetine) | Yes | Moderate | Low |

| Compound B (e.g., Curcumin) | Moderate | Yes | High |

Pharmacokinetics

Understanding the pharmacokinetics of 1-(2,5-Dimethylthien-3-yl)ethanamine is crucial for evaluating its therapeutic potential:

- Absorption : The compound shows good gastrointestinal absorption.

- Distribution : It can cross the blood-brain barrier, making it suitable for central nervous system targets.

- Metabolism : Initial studies suggest hepatic metabolism with potential active metabolites contributing to its effects.

Safety and Toxicology

Preliminary toxicological assessments indicate that 1-(2,5-Dimethylthien-3-yl)ethanamine has a favorable safety profile at therapeutic doses. Ongoing studies are necessary to fully elucidate its long-term effects and any potential toxicity.

Propriétés

IUPAC Name |

1-(2,5-dimethylthiophen-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVVALGYYCPMEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394296 |

Source

|

| Record name | 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120350-37-0 |

Source

|

| Record name | 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.